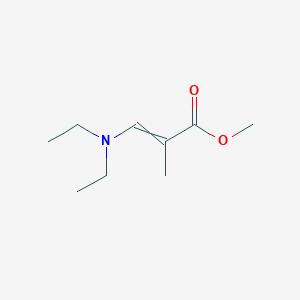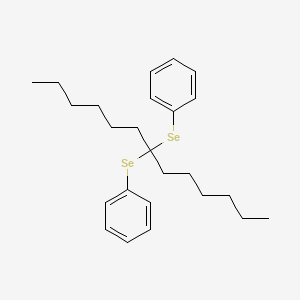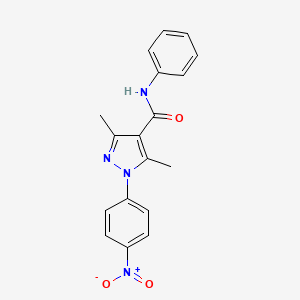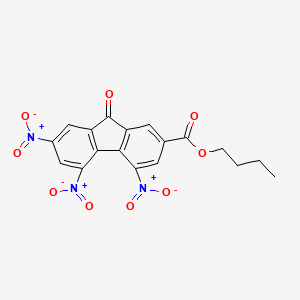
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C23H17N3O9 It is known for its unique structure, which includes a fluorene core substituted with nitro groups and a butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of a fluorene derivative followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Amino derivatives of the fluorene compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Hydrolysis: 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid.
Scientific Research Applications
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in studying the effects of nitroaromatic compounds on biological systems. It may be used in assays to investigate enzyme interactions or cellular responses.
Medicine: Research into its potential as a pharmacophore for developing new drugs. The nitro groups and fluorene core could be modified to create compounds with therapeutic properties.
Industry: Possible use in the development of advanced materials, such as high-energy materials or specialized polymers.
Mechanism of Action
The mechanism of action of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA damage, or oxidative stress. The fluorene core may also interact with hydrophobic regions of proteins or membranes, influencing the compound’s activity.
Comparison with Similar Compounds
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other nitroaromatic compounds and fluorene derivatives:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide: Similar structure but with an amide group instead of an ester.
Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate:
9-Isopropylidene-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Different alkyl group and ester, affecting its physical and chemical properties.
Properties
CAS No. |
61372-93-8 |
|---|---|
Molecular Formula |
C18H13N3O9 |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
butyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O9/c1-2-3-4-30-18(23)9-5-11-15(13(6-9)20(26)27)16-12(17(11)22)7-10(19(24)25)8-14(16)21(28)29/h5-8H,2-4H2,1H3 |
InChI Key |
RBUXQVKLVDHBOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)

![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)


![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)

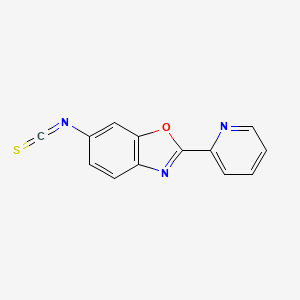
![1-[4-(Diphenylphosphorothioyl)phenyl]piperidine](/img/structure/B14583356.png)
![Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-](/img/structure/B14583365.png)
